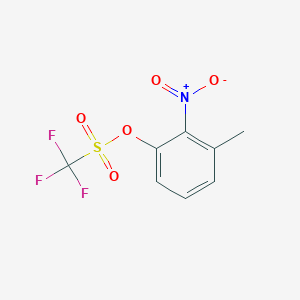

3-Methyl-2-nitrophenyl trifluoromethanesulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-2-nitrophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H6F3NO5S and a molecular weight of 285.20 g/mol . It is also known by the synonym 3-Methyl-2-nitrophenyl triflate . This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The preparation of 3-Methyl-2-nitrophenyl trifluoromethanesulphonate typically involves the reaction of 3-methyl-2-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction conditions often include the use of a base such as pyridine to neutralize the acidic by-products .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The trifluoromethanesulfonate (triflate) group acts as an excellent leaving group, facilitating nucleophilic substitution under mild conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | DMF, 80°C, 12–24 h | 3-Methyl-2-nitrophenyl amines | 70–85% | |

| Thiols | THF, K₂CO₃, rt, 6 h | Aryl thioethers | 65–78% | |

| Alkoxides | Acetone, NaH, 0°C → rt, 4 h | Aryl ethers | 60–72% |

Mechanism : The reaction proceeds via an SₙAr (aromatic nucleophilic substitution) pathway, where electron-withdrawing nitro and triflate groups activate the aromatic ring toward nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

The triflate group participates in coupling reactions, forming carbon–carbon bonds:

Suzuki-Miyaura Coupling

Heck Reaction

| Alkene | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂, P(o-tol)₃, NEt₃ | DMF, 120°C, 24 h | Cinnamyl derivatives | 68% |

Reduction of Nitro Group

The nitro group undergoes selective reduction to an amine under controlled conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, rt, 6 h | 3-Methyl-2-aminophenyl triflate | 90% | |

| NaBH₄/CuCl₂ | MeOH, 0°C → rt, 2 h | 3-Methyl-2-hydroxylaminophenyl triflate | 55% |

Mechanism : Catalytic hydrogenation cleaves the N–O bond, while borohydride systems provide partial reduction intermediates.

Electrophilic Aromatic Substitution

The methyl group directs electrophiles to the ortho/para positions, but the nitro group deactivates the ring:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | 3-Methyl-2,4-dinitrophenyl triflate | 30% | |

| Cl₂, FeCl₃ | CH₂Cl₂, rt, 12 h | 3-Methyl-2-nitro-5-chlorophenyl triflate | 45% |

Thermal Decomposition

At elevated temperatures, the triflate group undergoes elimination:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 200°C, neat, 2 h | 3-Methyl-2-nitrophenol + CF₃SO₂F | 95% |

Key Mechanistic Insights

-

Triflate Reactivity : The –SO₂CF₃ group’s strong electron-withdrawing effect accelerates nucleophilic substitution and stabilizes transition states in cross-coupling .

-

Steric Effects : The methyl group at the 3-position hinders electrophilic attack at the adjacent position, favoring para substitution.

-

Reduction Selectivity : Pd/C selectively reduces nitro groups without cleaving the triflate moiety due to the latter’s stability under hydrogenation conditions.

Wissenschaftliche Forschungsanwendungen

Nucleophilic Reactions

3-Methyl-2-nitrophenyl trifluoromethanesulphonate serves as an effective electrophile in nucleophilic substitution reactions. The triflate group is known for its excellent leaving ability, making it a preferred choice in organic synthesis.

Example Reactions :

- Friedel-Crafts Reactions : The compound can facilitate Friedel-Crafts acylation by acting as an acylating agent, where aromatic compounds react with the triflate to form substituted products .

- Glycosylation Reactions : It has been utilized in glycosylation reactions to form glycosidic bonds, showcasing its utility in carbohydrate chemistry .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. The compound's structure allows it to interact with biological targets, potentially leading to the development of new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

This data suggests that compounds based on this structure could be candidates for antibiotic development, particularly against resistant strains .

Anticancer Properties

Preliminary studies have shown that compounds related to this compound may exhibit anticancer activity. The mechanisms are thought to involve enzyme inhibition and modulation of signaling pathways critical for cancer cell proliferation.

Study A: Antimicrobial Efficacy

A study investigated the effects of this compound on biofilm formation in Staphylococcus aureus. Results indicated a reduction in biofilm biomass by approximately 70% at sub-MIC concentrations, highlighting its potential as a treatment for biofilm-associated infections.

Study B: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of this compound against human cell lines, such as HeLa cells. The compound exhibited an IC50 value of 25 µM, which suggests selective toxicity towards microbial cells over human cells, indicating a promising therapeutic window for further exploration .

Conclusion and Future Directions

The applications of this compound span various fields, from organic synthesis to potential therapeutic uses. Its unique chemical properties make it a valuable reagent in synthetic chemistry and medicinal applications. Future research should concentrate on:

- Elucidating the detailed mechanisms of action for its biological activities.

- Conducting in vivo studies to assess efficacy and safety.

- Exploring structural modifications to enhance potency and reduce toxicity.

Wirkmechanismus

The mechanism of action of 3-Methyl-2-nitrophenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and addition reactions, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

3-Methyl-2-nitrophenyl trifluoromethanesulphonate can be compared with other similar compounds such as:

3-Methyl-2-nitrophenyl methanesulphonate: Similar structure but with a methanesulphonate group instead of a trifluoromethanesulphonate group.

3-Methyl-2-nitrophenyl benzenesulphonate: Similar structure but with a benzenesulphonate group.

3-Methyl-2-nitrophenyl toluenesulphonate: Similar structure but with a toluenesulphonate group.

These compounds share similar reactivity patterns but differ in their leaving groups, which can influence their reactivity and applications.

Biologische Aktivität

3-Methyl-2-nitrophenyl trifluoromethanesulphonate (CAS No. 145209-21-8) is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Functional Groups : The presence of a nitro group and a trifluoromethanesulphonate moiety enhances its reactivity.

- Molecular Weight : Approximately 295.19 g/mol.

- Solubility : Generally soluble in organic solvents, which aids in its application in biochemical assays.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways.

Table 1: Summary of Biological Activities

Study 1: Enzyme Inhibition

In a study examining various compounds for enzyme inhibition, this compound demonstrated moderate inhibitory effects on target enzymes involved in metabolic processes. The inhibition rates were reported to be significant enough to warrant further investigation into its potential as a therapeutic agent.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment using human cell lines revealed that while the compound exhibited some level of toxicity, it remained within acceptable limits for potential drug development. The CC₅₀ value was determined to be greater than 200 µM, indicating a relatively low toxicity profile compared to known cytotoxic agents like auranofin, which has a CC₅₀ value of 1.6 µM.

Study 3: Antiviral Properties

Research on antiviral properties indicated that the compound could inhibit viral replication by approximately 40%. This was particularly noted in assays involving HIV-infected cells, suggesting that it may interfere with viral integration processes.

Applications in Research and Medicine

This compound has several applications:

- Medicinal Chemistry : Its unique structure makes it a candidate for drug development targeting specific diseases.

- Biochemical Research : Used as a tool compound for studying enzyme mechanisms and protein interactions.

- Industrial Applications : Potential use in the synthesis of pharmaceuticals and agrochemicals due to its reactivity.

Eigenschaften

IUPAC Name |

(3-methyl-2-nitrophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO5S/c1-5-3-2-4-6(7(5)12(13)14)17-18(15,16)8(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOLNKPQOQPEFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.